REACTION_SMILES
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[CH3:18][C:19](=[O:20])[OH:21].[CH3:1][O:2][C:3]([CH2:4][N:5]([CH3:6])[CH2:7][c:8]1[cH:9][cH:10][c:11]([N+:14]([O-:15])=[O:16])[cH:12][cH:13]1)=[O:17].[Fe:22]>>[CH3:1][O:2][C:3]([CH2:4][N:5]([CH3:6])[CH2:7][c:8]1[cH:9][cH:10][c:11]([NH2:14])[cH:12][cH:13]1)=[O:17]
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Name
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Type
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product
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Smiles
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COC(=O)CN(C)Cc1ccc(N)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |